molecular formula C11H20N2O2 B1339535 cis-8-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-00-8

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1339535
CAS No.: 370881-00-8
M. Wt: 212.29 g/mol
InChI Key: ITVHTQLHEQGQNG-IUCAKERBSA-N
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Description

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic heterocyclic compound featuring a fused six- and four-membered ring system. The Boc (tert-butoxycarbonyl) group at the 8-position serves as a protective group for the secondary amine, enhancing stability and solubility for synthetic applications. This compound is structurally related to opioid receptor ligands but is primarily utilized in medicinal chemistry as a building block for complex molecules. Notably, its isomer, cis-3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS RN: 370881-06-4), is commercially available through suppliers like Fujifilm Wako and Combi-Blocks, with documented purity ≥95% and applications in peptide synthesis and drug discovery .

Properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVHTQLHEQGQNG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582690
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370881-00-8
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves several steps. One common method includes the reaction of a suitable diazabicyclo[4.2.0]octane precursor with tert-butyl chloroformate under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Scientific Research Applications

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-8-Boc-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Research Findings and Data

Pharmacological Studies
  • Conformational Analysis : Quantum mechanical calculations indicate that [3.2.1] derivatives adopt low-energy conformations aligning with morphine’s bioactive pose, whereas [4.2.0] systems exhibit higher torsional strain .

Biological Activity

cis-8-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural properties allow it to interact with various biological targets, influencing receptor activity and modulating physiological responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.289 g/mol
Density1.1±0.1 g/cm³
Boiling Point295.4±13.0 °C
Flash Point132.5±19.8 °C

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may act as an agonist for the hα4β2 subtype while displaying lower activity on the hα3β4 subtype, making it a candidate for analgesic development with reduced side effects associated with gastrointestinal and cardiovascular systems .

Quantitative Structure-Activity Relationship (QSAR)

A study utilizing quantitative structure-activity relationship (QSAR) analysis demonstrated that modifications to the bicyclic structure can enhance selectivity and potency at the hα4β2 receptor while minimizing activity at the hα3β4 receptor. The CoMFA and CoMSIA models indicated high predictive accuracy (q² = 0.926 and r² ncv = 0.983), suggesting that structural variations can significantly influence biological activity .

Biological Activity and Therapeutic Potential

Research has highlighted several therapeutic applications for this compound:

  • Analgesic Properties : Compounds in this class have demonstrated significant analgesic effects, with some exhibiting nanomolar potency at the hα4β2 receptor subtype .
  • Neuroactive Properties : The structural characteristics of this compound suggest potential neuroactive properties, making it a candidate for treating neurological disorders or enhancing cognitive function.
  • Orexin Receptor Modulation : Research into related compounds indicates potential utility as orexin receptor antagonists, which may be beneficial in treating sleep disorders and stress-related syndromes .

Case Studies

Several studies have focused on the biological activity of diazabicyclo compounds:

  • Study on Analgesics : A comparative study on diazabicyclo[4.2.0]octanes revealed that modifications to the nitrogen positioning could enhance analgesic efficacy while reducing adverse effects associated with non-selective receptor activation .
  • Neuropharmacological Research : In animal models, diazabicyclo compounds have shown promise in enhancing memory function and reducing anxiety-like behaviors, indicating their potential in psychiatric disorders .

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